![molecular formula C22H20N2O B14398835 (3S)-3-[(Triphenylmethyl)amino]azetidin-2-one CAS No. 88164-19-6](/img/structure/B14398835.png)
(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a triphenylmethyl group attached to the nitrogen atom of the azetidinone ring. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-[(Triphenylmethyl)amino]azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine with a ketene.
Introduction of the Triphenylmethyl Group: The triphenylmethyl group can be introduced through a nucleophilic substitution reaction, where triphenylmethyl chloride reacts with the azetidinone in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the azetidinone ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azetidinone ring into a more reduced form, potentially opening the ring to form different amine derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the azetidinone ring.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the triphenylmethyl group.
科学研究应用
(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S)-3-[(Triphenylmethyl)amino]azetidin-2-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
(3S)-3-Aminoazetidin-2-one: Lacks the triphenylmethyl group, making it less bulky and potentially less selective in its interactions.
(3S)-3-[(Phenylmethyl)amino]azetidin-2-one: Contains a phenylmethyl group instead of a triphenylmethyl group, which may alter its binding affinity and specificity.
Uniqueness: The presence of the triphenylmethyl group in (3S)-3-[(Triphenylmethyl)amino]azetidin-2-one provides steric hindrance and increased lipophilicity, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in the design of selective enzyme inhibitors and other therapeutic agents.
属性
CAS 编号 |
88164-19-6 |
|---|---|
分子式 |
C22H20N2O |
分子量 |
328.4 g/mol |
IUPAC 名称 |
(3S)-3-(tritylamino)azetidin-2-one |
InChI |
InChI=1S/C22H20N2O/c25-21-20(16-23-21)24-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,24H,16H2,(H,23,25)/t20-/m0/s1 |
InChI 键 |
ZAUWZWFPEMDUSL-FQEVSTJZSA-N |
手性 SMILES |
C1[C@@H](C(=O)N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1C(C(=O)N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



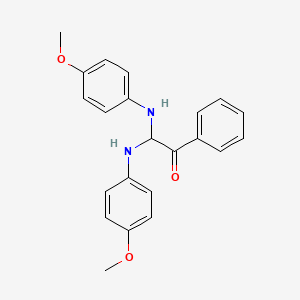


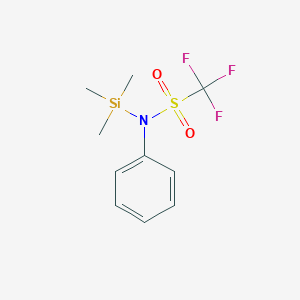
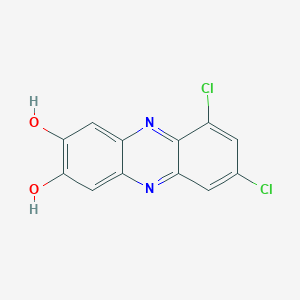
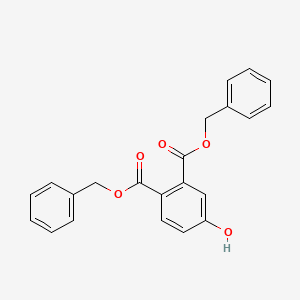
![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
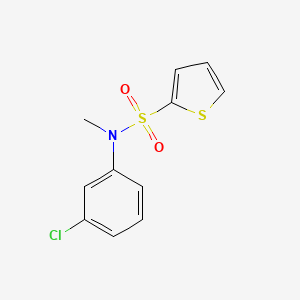
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)


